molecular formula C11H15BrIN B8125025 (5-Bromo-2-iodobenzyl)-diethylamine

(5-Bromo-2-iodobenzyl)-diethylamine

Cat. No.: B8125025
M. Wt: 368.05 g/mol
InChI Key: VGZTUIBXOFUSBO-UHFFFAOYSA-N
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Description

(5-Bromo-2-iodobenzyl)-diethylamine: is a chemical compound characterized by its molecular formula C11H15BrIN. It is a derivative of benzylamine with bromo and iodo substituents on the benzene ring, and diethylamine as the amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-iodobenzyl)-diethylamine typically involves the following steps:

  • Bromination and Iodination: Starting with benzylamine, the benzene ring is sequentially brominated and iodinated to introduce the bromo and iodo substituents at the 5 and 2 positions, respectively.

  • Amination: The resulting bromo-iodobenzyl compound is then reacted with diethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

(5-Bromo-2-iodobenzyl)-diethylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo and iodo groups.

  • Substitution: Substitution reactions can occur at the bromo and iodo positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the bromo and iodo groups.

Major Products Formed:

  • Oxidation Products: Bromo-iodobenzyl aldehyde or carboxylic acid derivatives.

  • Reduction Products: Bromo-iodobenzyl alcohol or amine derivatives.

  • Substitution Products: Various substituted benzyl derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

(5-Bromo-2-iodobenzyl)-diethylamine: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Bromo-2-iodobenzyl)-diethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5-Bromo-2-iodobenzyl)-diethylamine: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Bromo-iodobenzyl derivatives, other benzylamine derivatives, and related aromatic amines.

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Properties

IUPAC Name

N-[(5-bromo-2-iodophenyl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrIN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZTUIBXOFUSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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